2-Morpholin-4-yl-2,3,4,5-tetrahydropyridin-6-amine
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Overview
Description
2-Morpholin-4-yl-2,3,4,5-tetrahydropyridin-6-amine is a heterocyclic compound that features both a morpholine ring and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-2,3,4,5-tetrahydropyridin-6-amine typically involves the reaction of morpholine with a suitable pyridine derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where morpholine is reacted with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-2,3,4,5-tetrahydropyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces fully saturated amines.
Scientific Research Applications
2-Morpholin-4-yl-2,3,4,5-tetrahydropyridin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-2,3,4,5-tetrahydropyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-yl-2-pyridin-2-ylethylamine: This compound shares a similar structure but has different substituents on the pyridine ring.
3-(Morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone: Another related compound with a morpholine ring, used in coordination chemistry.
Uniqueness
2-Morpholin-4-yl-2,3,4,5-tetrahydropyridin-6-amine is unique due to its combination of a morpholine ring and a tetrahydropyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-morpholin-4-yl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C9H17N3O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h9H,1-7H2,(H2,10,11) |
InChI Key |
HLFUAODIILWBCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N=C(C1)N)N2CCOCC2 |
Origin of Product |
United States |
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